molecular formula C6H4FIO2S B8266714 Methyl 3-fluoro-5-iodothiophene-2-carboxylate

Methyl 3-fluoro-5-iodothiophene-2-carboxylate

Cat. No.: B8266714
M. Wt: 286.06 g/mol
InChI Key: SSQCYCQKYZNMCT-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-5-iodothiophene-2-carboxylate (CAS: 2166596-47-8) is a halogenated thiophene derivative with the molecular formula C₆H₄FIO₂S and a molecular weight of 286.06 g/mol . This compound features a thiophene ring substituted with a fluorine atom at position 3, an iodine atom at position 5, and a methyl ester group at position 2. Its high purity (≥98%) and halogen-rich structure make it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where iodine acts as a reactive leaving group .

The compound is commercially available in quantities ranging from 100 mg to 1 g, with pricing reflecting its specialized synthesis and halogen content (e.g., 1g at €1,144.00) .

Properties

IUPAC Name

methyl 3-fluoro-5-iodothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FIO2S/c1-10-6(9)5-3(7)2-4(8)11-5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQCYCQKYZNMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-fluoro-5-iodothiophene-2-carboxylate typically involves the introduction of fluorine and iodine substituents onto a thiophene ring, followed by esterification. One common method involves the halogenation of a thiophene precursor, such as 3-fluorothiophene, using iodine and a suitable oxidizing agent. The resulting 3-fluoro-5-iodothiophene can then be esterified with methanol in the presence of a catalyst to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, solvents, and catalysts would be carefully controlled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-5-iodothiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the thiophene ring.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-fluoro-5-azidothiophene-2-carboxylate, while a Suzuki coupling reaction with phenylboronic acid would produce 3-fluoro-5-phenylthiophene-2-carboxylate .

Scientific Research Applications

Methyl 3-fluoro-5-iodothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-fluoro-5-iodothiophene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets, influencing its pharmacological properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl 3-fluoro-5-iodothiophene-2-carboxylate with structurally analogous thiophene esters, emphasizing substituent effects on reactivity and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound F (3), I (5), COOCH₃ (2) C₆H₄FIO₂S 286.06 High halogen reactivity; cross-coupling precursor
Methyl 3-hydroxy-5-trifluoromethylthiophene-2-carboxylate OH (3), CF₃ (5), COOCH₃ (2) C₈H₅F₃O₃S 244.18 Polar substituents enhance solubility; potential drug intermediate
Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate Cl (5), SO₂Cl (3), COOCH₃ (2) C₇H₅Cl₂O₄S₂ 303.15 Sulfonyl chloride group enables nucleophilic substitutions
Methyl 3-amino-5-bromothiophene-2-carboxylate NH₂ (3), Br (5), COOCH₃ (2) C₇H₆BrNO₂S 248.10 Amino group facilitates functionalization; bromine supports coupling
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate CH₃ (3), NHCOCH₃ (5), COOEt (2,4) C₁₃H₁₅NO₅S 297.32 Dicarboxylate structure for polymer/coordination chemistry

Biological Activity

Chemical Structure and Properties

Molecular Formula: C8_{8}H6_{6}F I O2_{2}

Molecular Weight: Approximately 286.06 g/mol

The compound features a thiophene ring with a carboxylate ester group, which is known to enhance solubility and reactivity in biological systems. The incorporation of halogen atoms (fluorine and iodine) is significant as these elements can enhance the binding affinity of the compound to various biological targets, potentially modulating their activity.

Thiophene derivatives generally interact with various biological targets, leading to alterations in cellular processes. The specific mechanisms for methyl 3-fluoro-5-iodothiophene-2-carboxylate may include:

  • Enzyme Inhibition or Activation: Compounds with similar structures have shown potential in modulating enzyme activities, which could be relevant for therapeutic applications.
  • Receptor Interaction: The unique electronic properties imparted by halogen substituents may facilitate interactions with receptors, influencing signaling pathways.

Antimicrobial Properties

Thiophene derivatives have been reported to exhibit antimicrobial activity. For instance, studies on related compounds have demonstrated efficacy against various bacterial strains and fungi. The presence of halogens often enhances this activity due to increased lipophilicity and improved membrane penetration.

Anticancer Potential

Research into thiophene-based compounds has indicated potential anticancer properties. These compounds may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including interference with cell cycle progression and modulation of apoptotic pathways.

Case Studies and Research Findings

  • Antifungal Activity:
    • A study on related thiophene derivatives reported significant antifungal activity against Candida albicans and Aspergillus niger, suggesting that this compound could exhibit similar effects due to its structural characteristics .
  • Inhibition of Enzymatic Activity:
    • Research has shown that halogenated thiophenes can inhibit cyclooxygenase enzymes (COX), which are critical targets in inflammation and pain management . While specific data for this compound is lacking, the potential for similar interactions exists.
  • Antibacterial Effects:
    • Compounds with similar structures have demonstrated antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .

Comparative Analysis of Related Compounds

Compound NameKey FeaturesBiological Activity
Methyl 3-bromo-5-iodothiophene-2-carboxylateContains bromine instead of fluorine; different reactivity profileAntimicrobial, anticancer potential
Methyl 3-chloro-5-iodothiophene-2-carboxylateContains chlorine; may exhibit different biological activitiesVariable efficacy in microbial inhibition
Methyl 3-fluoro-5-bromothiophene-2-carboxylateContains bromine; altered binding propertiesPotential anticancer effects

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and permeability across the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies .

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